Maleimido-mono-amide-DOTA is a bifunctional chelating agent used primarily in radiolabeling and bioconjugation applications. Its full name reflects its structure, which includes a maleimide group that specifically reacts with sulfhydryl groups (-SH) found in proteins and peptides, facilitating the formation of stable thioether bonds. The compound is particularly notable for its ability to chelate radioactive metals, making it valuable in the development of radiopharmaceuticals for imaging and therapeutic purposes.
Source and Classification: Maleimido-mono-amide-DOTA is classified as a chelating agent and falls under the category of bioconjugation reagents. It is commonly identified by its CAS number 1006711-90-5 and has been referenced in various scientific literature for its applications in molecular imaging and targeted therapy .
The synthesis of Maleimido-mono-amide-DOTA typically involves several steps:
The synthetic pathways are characterized by their efficiency, allowing for high yields and purity necessary for subsequent applications in radiolabeling .
Maleimido-mono-amide-DOTA has a complex molecular structure characterized by:
The structural configuration enables it to form stable complexes with various metal ions, which is crucial for its application in radiopharmaceuticals .
The key chemical reactions involving Maleimido-mono-amide-DOTA include:
These reactions are typically conducted under physiological conditions to maintain the biological activity of the biomolecules involved .
The mechanism of action for Maleimido-mono-amide-DOTA involves:
This method ensures that the resulting radiolabeled biomolecule retains its functional characteristics while providing imaging capabilities .
Maleimido-mono-amide-DOTA has several significant applications:
Its versatility as a chelating agent allows researchers to explore new avenues in targeted therapy and personalized medicine .
Maleimido-mono-amide-DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-tris-acetic acid-10-maleimidoethylacetamide) represents a strategically engineered bifunctional chelator (BFC) that integrates a macrocyclic DOTA moiety for radiometal complexation with a maleimide group for thiol-directed bioconjugation. This molecular design addresses critical challenges in radiopharmaceutical development:
Table 1: Key Structural and Functional Attributes of Maleimido-mono-amide-DOTA
Property | Specification | Functional Role |
---|---|---|
Molecular Formula | C₂₂H₃₄N₆O₉·HPF₆·TFA | Determines solubility/reactivity |
Molecular Weight | 786.5 g/mol | Impacts pharmacokinetics |
Maleimide Group | C₄H₂O₂N- functional group | Thiol-specific conjugation |
DOTA Macrocycle | 12-membered tetraaza ring with carboxylates | High-affinity radiometal chelation |
tert-Butyl Ester Variant | C₃₄H₅₈N₆O₉·HPF₆ (FW 840.8 g/mol) | Protects carboxyls during synthesis |
The maleimide functional group enables site-specific bioconjugation through Michael addition to cysteine thiols (-SH), forming stable thioether bonds under physiologically compatible conditions (pH 6.5–7.5, 25–37°C). This reaction exhibits significant advantages over lysine-directed conjugation:
A critical consideration is the in vivo stability of the thioether bond. While early maleimide conjugates exhibited susceptibility to retro-Michael reactions, structural optimizations like ethylene glycol spacers between maleimide and DOTA enhance conjugate stability by reducing steric strain [5] [7]. Applications span diverse radiopharmaceuticals:
Functionalization of the DOTA macrocycle with maleimide necessitates preserving its radiometal-chelation efficacy. Key optimization strategies include:
Table 2: Optimization Parameters for ⁶⁸Ga Labeling Using DOTA-Maleimide Conjugates
Parameter | Optimal Condition | Impact on Radiolabeling |
---|---|---|
Reaction Temperature | 95°C | Accelerates Ga³⁺ incorporation kinetics |
pH | 3.8–4.2 (acetate buffer) | Prevents Ga-hydroxide precipitation |
Incubation Time | 10–15 min | Achieves >98% radiochemical purity |
Molar Ratio (DOTA:⁶⁸Ga) | 1.5:1 | Ensures quantitative metal utilization |
Post-Labeling Purification | PD-10 desalting | Removes uncomplexed ⁶⁸Ga |
The sequential conjugation-labeling strategy exemplifies this optimization: Biomolecules are conjugated to pre-formed ⁶⁸Ga-DOTA-Mal at 37°C (pH 8.0), avoiding harsh radiolabeling conditions that denature proteins. This approach yielded functional ⁶⁸Ga-DOTA-RGD, ⁶⁸Ga-DOTA-FA, and ⁶⁸Ga-DOTA-BSA tracers with preserved bioactivity [1].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0